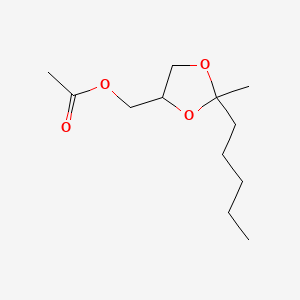
2-Methyl-2-pentyl-1,3-dioxolane-4-methanol acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-2-pentyl-1,3-dioxolane-4-methanol acetate is an organic compound with the molecular formula C11H20O4 It belongs to the class of dioxolanes, which are cyclic acetals derived from aldehydes or ketones and ethylene glycol
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-pentyl-1,3-dioxolane-4-methanol acetate typically involves the acetalization of 2-heptanone with ethylene glycol in the presence of an acid catalyst. The reaction proceeds as follows:
Acetalization: 2-Heptanone reacts with ethylene glycol in the presence of an acid catalyst to form 2-Methyl-2-pentyl-1,3-dioxolane.
Esterification: The resulting dioxolane is then esterified with acetic anhydride to produce this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: Using batch or continuous reactors to control reaction conditions such as temperature, pressure, and catalyst concentration.
Purification: The product is purified through distillation or recrystallization to obtain high purity.
化学反应分析
Types of Reactions
2-Methyl-2-pentyl-1,3-dioxolane-4-methanol acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, replacing the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohols.
Substitution: Forms various substituted derivatives depending on the nucleophile used.
科学研究应用
2-Methyl-2-pentyl-1,3-dioxolane-4-methanol acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for carbonyl compounds.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of polymers and as a solvent in various industrial processes.
作用机制
The mechanism of action of 2-Methyl-2-pentyl-1,3-dioxolane-4-methanol acetate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by:
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic processes.
Receptor Binding: Binding to receptors and altering signal transduction pathways.
相似化合物的比较
Similar Compounds
2-Methyl-2-pentyl-1,3-dioxolane: A precursor in the synthesis of the acetate derivative.
2-Ethyl-2-methyl-1,3-dioxolane: Another dioxolane compound with similar chemical properties.
2-Methylene-4-phenyl-1,3-dioxolane: A cyclic ketene acetal used in polymerization reactions.
Uniqueness
2-Methyl-2-pentyl-1,3-dioxolane-4-methanol acetate is unique due to its specific chemical structure, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential bioactivity make it a valuable compound in research and industry.
生物活性
2-Methyl-2-pentyl-1,3-dioxolane-4-methanol acetate is a compound of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and industrial processes. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.
Chemical Structure and Properties
This compound belongs to the class of dioxolanes, characterized by a five-membered ring containing two oxygen atoms. Its chemical formula is C10H18O4, and it exhibits unique physical properties that make it suitable for various applications.
The biological activity of this compound is attributed to its interactions with various biomolecules. The compound can modulate enzyme activity and receptor interactions, leading to diverse biological responses. Specific pathways influenced by this compound include:
- Enzyme Modulation : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
- Receptor Interaction : It can bind to receptors, altering physiological responses.
Antioxidant Activity
Research has demonstrated that this compound exhibits significant antioxidant properties. A study utilizing the DPPH assay showed that the compound effectively scavenged free radicals, indicating its potential as an antioxidant agent .
Study on Antioxidant Properties
A notable study investigated the antioxidant activity of various dioxolane derivatives, including this compound. The results indicated a strong correlation between the structure of dioxolanes and their antioxidant capacity, suggesting that modifications in the molecular structure could enhance these properties .
Toxicological Assessment
In vivo studies have assessed the safety profile of this compound. Results indicated no significant mutagenic or genotoxic effects at tested concentrations. This safety profile supports its potential use in pharmaceutical applications .
Research Findings
属性
CAS 编号 |
63917-49-7 |
|---|---|
分子式 |
C12H22O4 |
分子量 |
230.30 g/mol |
IUPAC 名称 |
(2-methyl-2-pentyl-1,3-dioxolan-4-yl)methyl acetate |
InChI |
InChI=1S/C12H22O4/c1-4-5-6-7-12(3)15-9-11(16-12)8-14-10(2)13/h11H,4-9H2,1-3H3 |
InChI 键 |
SRVZUFBIUWFSMG-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC1(OCC(O1)COC(=O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















